Dezocine monohydrobromide

Opioid receptor pharmacology Binding affinity Receptor selectivity

Dezocine monohydrobromide is the hydrobromide salt of dezocine, a synthetic benzomorphan opioid analgesic first patented by American Home Products in the 1970s. The free base (CAS 53648-55-8) is an off-white crystalline powder, while the hydrobromide salt (CAS 57236-36-9, molecular formula C₁₆H₂₄BrNO, MW 326.27) exhibits aqueous solubility exceeding 20 mg/mL and a melting point of 269–270 °C with a 2% solution pH of 4.6.

Molecular Formula C16H24BrNO
Molecular Weight 326.278
CAS No. 57236-36-9
Cat. No. B607081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDezocine monohydrobromide
CAS57236-36-9
SynonymsDEZOCINE;  Dalgan;  Wy-16225;  Wy 16225;  Wy16225;  CHEMBL1685;  Dezocina;  Dezocinum;  Dezocine hydrobromide, Dezocine monohydrobromide;  MCV 4206;  NIH 8834;  UM 972.
Molecular FormulaC16H24BrNO
Molecular Weight326.278
Structural Identifiers
SMILESCC12CCCCCC(C1N)CC3=C2C=C(C=C3)O.Br
InChIInChI=1S/C16H23NO.BrH/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16;/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3;1H/t12-,15-,16+;/m0./s1
InChIKeyHLYQVVMHTCPUKR-VEVZXVCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dezocine Monohydrobromide (CAS 57236-36-9): Procurement-Relevant Pharmacological and Physicochemical Baseline


Dezocine monohydrobromide is the hydrobromide salt of dezocine, a synthetic benzomorphan opioid analgesic first patented by American Home Products in the 1970s. The free base (CAS 53648-55-8) is an off-white crystalline powder, while the hydrobromide salt (CAS 57236-36-9, molecular formula C₁₆H₂₄BrNO, MW 326.27) exhibits aqueous solubility exceeding 20 mg/mL and a melting point of 269–270 °C with a 2% solution pH of 4.6 [1]. Pharmacologically, dezocine functions as a partial μ-opioid receptor (MOR) agonist, a κ-opioid receptor (KOR) antagonist, and an inhibitor of both norepinephrine (NET) and serotonin (SERT) transporters — a triple-mechanism profile that distinguishes it from other opioid agonist-antagonists [2]. First marketed as Dalgan® (Wyeth-Ayerst) and subsequently withdrawn in the US, dezocine was redeveloped in China where it now commands approximately 44% of the national opioid analgesic market, substantially exceeding morphine's share [3].

Why In-Class Opioid Agonist-Antagonists Cannot Substitute for Dezocine Monohydrobromide Without Quantitative Evidence


Superficially, dezocine may appear interchangeable with other mixed opioid agonist-antagonists such as butorphanol, nalbuphine, or pentazocine. However, dezocine possesses a unique triple mechanism — partial MOR agonism, KOR antagonism, and NET/SERT inhibition — that is not replicated by any single comparator [1]. Butorphanol and nalbuphine exert their analgesic effects primarily through KOR agonism, whereas dezocine acts as a KOR antagonist, a functional inversion with distinct pharmacodynamic consequences including differential abuse liability, respiratory ceiling profile, and tolerance development [2]. Additionally, pentazocine lacks the norepinephrine reuptake inhibition component that contributes to dezocine's efficacy in neuropathic pain and its reduced physical dependence potential [3]. These mechanistic divergences translate into quantitatively distinct clinical performance that precludes simple therapeutic interchange without careful evaluation of the specific evidence dimensions detailed below.

Quantitative Differentiation Evidence for Dezocine Monohydrobromide Versus Closest Opioid Comparators


Mu-Opioid Receptor Binding Affinity: Dezocine vs. Morphine, Fentanyl, Butorphanol, and Nalbuphine

In a comprehensive competitive binding study, dezocine demonstrated a μ-opioid receptor (MOR) Ki of 3.7 ± 0.7 nM, substantially more potent than morphine (Ki = 1–5 nM range depending on assay conditions) and comparable to butorphanol at the mu1 site [1]. Critically, dezocine displayed 8.6-fold selectivity for MOR over KOR (Ki 31.9 ± 1.9 nM) and 142-fold selectivity over δ-receptor (Ki 527 ± 70 nM), a selectivity profile distinct from butorphanol which shows higher affinity at kappa receptors [1][2]. At the sigma receptor, dezocine exhibited a Ki of approximately 0.5 μM, similar to nalbuphine but weaker than morphine, fentanyl, and butorphanol (all >1 μM) [3]. This binding signature underpins dezocine's unique functional profile as a MOR partial agonist and KOR antagonist rather than a KOR agonist.

Opioid receptor pharmacology Binding affinity Receptor selectivity

Kappa-Opioid Receptor Functional Antagonism: Dezocine vs. Nalbuphine and Butorphanol

A G protein activation assay demonstrated that dezocine fails to stimulate [³⁵S]GTPγS binding via the κ-opioid receptor (KOR), and instead concentration-dependently inhibits KOR activation induced by the KOR agonists salvinorin A (20 nM) and nalbuphine (250 nM), achieving total blockade at high concentrations [1]. This functional KOR antagonism was also confirmed in a separate study showing dezocine inhibited KOR activities in calcium mobilization assays using HEK293 cells stably expressing KORs [2]. In contrast, nalbuphine and butorphanol are classified as KOR partial agonists that activate G protein signaling at this receptor, and pentazocine similarly acts as a KOR agonist [2][3]. The KOR-antagonist mechanism is hypothesized to contribute to dezocine's lower incidence of dysphoric and psychotomimetic adverse effects compared to KOR-agonist mixed agonist-antagonists.

Kappa opioid receptor G protein activation Functional selectivity

Norepinephrine and Serotonin Transporter Inhibition: A Differentiating Triple Mechanism vs. All Other Mixed Agonist-Antagonists

Dezocine concentration-dependently inhibits norepinephrine reuptake via NET (pIC₅₀ 5.68 ± 0.11) and serotonin reuptake via SERT (pIC₅₀ 5.86 ± 0.17) in vitro [1]. Binding assays confirmed NET inhibition with a Ki of 1.0 nM and SERT inhibition with a Ki of 109 nM [2]. This NET/SERT inhibitory activity is absent in comparator mixed agonist-antagonists — pentazocine shows no NRI activity in functional antinociception assays [3], and neither butorphanol nor nalbuphine have been reported to inhibit monoamine transporters [1]. The dual MOR-NRI mechanism places dezocine pharmacologically alongside tapentadol, the prototypical MOR-NRI analgesic, but with the additional differentiating feature of KOR antagonism [3]. In a rat spinal nerve ligation neuropathic pain model, intrathecal norepinephrine depletion by 6-OHDA or α₂-adrenoceptor antagonism by yohimbine significantly attenuated dezocine-induced mechanical antiallodynia, confirming the functional contribution of NRI to its analgesic efficacy [4].

Norepinephrine transporter Serotonin transporter MOR-NRI analgesic Neuropathic pain

Respiratory Depression Ceiling Effect: Dezocine vs. Morphine

In a controlled study in six healthy volunteers, intravenous dezocine depressed the respiratory response to CO₂ rebreathing in a dose-dependent manner up to 30 mg/70 kg, but an additional 10 mg/70 kg dose produced no further respiratory depression, demonstrating a clear ceiling effect [1]. This ceiling was demonstrated alongside nalorphine and nalbuphine as one of three agonist-antagonist analgesics with confirmed respiratory depression ceilings [1]. In a separate crossover study, single 0.15 mg/kg i.v. doses of dezocine produced slightly greater respiratory depression than equianalgesic morphine (0.15 mg/kg) during the first hour, but with a ceiling that parallels its analgesic ceiling; morphine, in contrast, exhibits dose-proportional respiratory depression without a plateau [2]. Dezocine-induced respiratory depression was promptly and almost completely reversed by 0.4 mg naloxone, though antagonism lasted less than 1 hour [1].

Respiratory depression Ceiling effect Safety pharmacology Ventilatory response

Analgesic Efficacy: Dezocine vs. Butorphanol in Postoperative Pain (Direct Head-to-Head RCT)

In a double-blind RCT of 160 patients with moderate to severe postoperative pain, intravenous dezocine 10 mg was statistically significantly superior to intravenous butorphanol 1 mg. Mean pain relief scores were consistently higher with 10 mg dezocine than with butorphanol 1 mg, as evidenced by significantly lower study withdrawal rates due to unsatisfactory pain relief: 32% for dezocine 10 mg vs. 65% for butorphanol 1 mg (P < 0.05) [1]. Dezocine 5 mg was comparable in efficacy to butorphanol 1 mg [1]. In a parallel intramuscular study (n=157), butorphanol 2 mg i.m. provided significantly greater pain relief than dezocine 10 mg i.m. during the first hour, but both dezocine doses (10 and 15 mg) provided longer-lasting analgesia, with the 15 mg dose achieving the highest efficacy scores across all time points from hours 1–6 [2]. The overall conclusion from these head-to-head trials is that dezocine at appropriately selected doses offers superior or equivalent analgesic efficacy to butorphanol with a longer duration of action.

Postoperative analgesia Randomized controlled trial Pain relief scores

Reduced Antiallodynic Tolerance vs. Morphine in Neuropathic Pain Models

In a rat spinal nerve ligation (SNL) model of neuropathic pain, repeated subcutaneous administration of dezocine produced significantly less antiallodynic tolerance than morphine over an 8-day dosing period [1]. Mechanistically, spinal norepinephrine depletion by 6-OHDA or α₂-adrenoceptor antagonism by yohimbine accelerated the development of dezocine antiallodynic tolerance, indicating that the NRI component of dezocine's mechanism actively delays tolerance development [1]. In a separate physical dependence study comparing dezocine, pentazocine, and tapentadol, chronic dezocine and tapentadol produced significantly less physical dependence than pentazocine or morphine, as measured by naloxone-precipitated withdrawal signs, with the NRI component implicated as a protective factor against dependence development [2]. These findings are consistent with the established clinical observation that multiple-dose administration of dezocine for up to 7 days did not result in tolerance or limiting adverse effects, in contrast to butorphanol where increasing toxicity led to treatment discontinuation [3].

Opioid tolerance Neuropathic pain Antiallodynia Chronic dosing

Optimal Research and Procurement Application Scenarios for Dezocine Monohydrobromide Based on Quantitative Evidence


Postoperative Analgesia Requiring a Respiratory Safety Ceiling Without Loss of Efficacy

Dezocine monohydrobromide is indicated for postoperative pain management in clinical settings where respiratory depression safety margins are critical. Its demonstrated ceiling effect on respiratory depression (plateau at 30 mg/70 kg, with no further depression at 40 mg/70 kg) distinguishes it from pure μ-agonists like morphine that lack such a ceiling [1]. At equianalgesic doses, dezocine provides analgesic potency equivalent to or slightly exceeding morphine (0.15 mg/kg dezocine > 0.15 mg/kg morphine in experimental pain tolerance), with the added safety of a respiratory plateau [2]. This profile makes dezocine particularly suitable for post-surgical wards, ambulatory surgery centers, and patient-controlled analgesia (PCA) protocols where continuous respiratory monitoring may be limited.

Neuropathic and Chronic Pain Models Exploiting the MOR-NRI Dual Mechanism

Dezocine's unique dual MOR agonism and norepinephrine reuptake inhibition (NET pIC₅₀ 5.68; functional contribution confirmed by 40–60% attenuation of antiallodynia via spinal α₂-adrenoceptor blockade) make it a compelling candidate for neuropathic pain research [1][2]. Unlike comparator mixed agonist-antagonists (pentazocine lacks NRI activity; butorphanol and nalbuphine are KOR agonists without monoamine transporter inhibition), dezocine's mechanism directly parallels the MOR-NRI concept validated by tapentadol, but with the additional feature of KOR antagonism that may reduce dysphoric adverse effects . Researchers procuring dezocine for chronic constriction injury, spinal nerve ligation, or cancer pain models benefit from a compound that addresses both nociceptive and neuropathic pain components.

Opioid Tolerance and Dependence Research Requiring a Low-Abuse-Liability Reference Compound

Dezocine exhibits significantly less antiallodynic tolerance than morphine upon repeated dosing in neuropathic pain models, an effect partly attributed to its NRI activity (tolerance was accelerated by spinal norepinephrine depletion) [1]. Additionally, chronic dezocine produces less physical dependence than pentazocine and morphine as measured by naloxone-precipitated withdrawal severity, positioning it alongside tapentadol as a lower-dependence MOR-NRI analgesic [2]. Clinically, multiple-dose administration for up to 7 days did not result in tolerance or dose-limiting adverse effects, in direct contrast to butorphanol where cumulative toxicity led to treatment discontinuation . These properties make dezocine monohydrobromide a valuable tool compound for academic and industrial laboratories investigating opioid tolerance mechanisms, abuse-deterrent formulations, or treatments for opioid use disorder.

Combination Analgesia Protocols Exploiting KOR Antagonism for Reduced Opioid-Related Adverse Effects

The functional KOR antagonist property of dezocine — confirmed by its concentration-dependent inhibition of KOR agonist (nalbuphine, salvinorin A)-induced G protein activation [1] — supports its use in multimodal analgesia protocols where minimization of KOR-mediated dysphoria, nausea, and psychotomimetic effects is desired. When combined with sufentanil in postoperative intravenous analgesia, dezocine significantly reduced depression scores compared to control at 2 days post-colorectal cancer surgery, suggesting additive benefit from its SERT/NET inhibitory activity [2]. This combination strategy leverages dezocine's unique triple mechanism (MOR partial agonist + KOR antagonist + NET/SERT inhibitor) that is not achievable with any single comparator mixed agonist-antagonist.

Quote Request

Request a Quote for Dezocine monohydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.